Eddha
Overview
Description
Synthesis Analysis
EDDHA is synthesized through a reaction involving phenol, glyoxylic acid, and ethylenediamine. The process has been optimized to achieve high yields and purity, emphasizing the reaction temperature, time, and mole ratio of reactants. Optimal conditions include a reaction temperature of 75°C and a reaction time of 4 hours, achieving a product yield of 87% and a purity of 98.7% (Zhang Dong-yan, 2007).
Molecular Structure Analysis
The molecular structure of EDDHA is characterized by its ability to complex Fe3+ ions through its two hydroxyphenylacetic arms and ethylenediamine backbone. This configuration allows for a high stability of the iron-chelate complex, essential for its agricultural effectiveness. The structure has been confirmed using techniques such as infrared (IR) spectroscopy and elemental analysis (Zuo Jian-min, 2012).
Chemical Reactions and Properties
EDDHA undergoes various chemical reactions, primarily focusing on its ability to chelate metal ions. The chelation process involves the formation of a stable, five-membered ring with the metal ion, significantly enhancing the solubility and mobility of iron in the soil. This chelation is critical for the effectiveness of EDDHA as an iron source for plants in environments where iron availability is limited due to high soil pH levels.
Physical Properties Analysis
EDDHA is a solid at room temperature, with specific physical properties that facilitate its use as a chelating agent. Its solubility in water is a crucial attribute, enabling its application in agricultural practices through soil or foliar application. The stability of its iron complexes under varying environmental conditions, including light and pH, has been studied to ensure its effectiveness in field applications.
Chemical Properties Analysis
The chemical stability of EDDHA and its complexes is a notable property, with its iron chelates showing resistance to photodecomposition and maintaining stability over a wide pH range. This stability is crucial for the long-lasting availability of iron to plants in agricultural settings. Moreover, EDDHA exhibits selectivity for iron over other metals, making it an efficient agent for correcting iron chlorosis in plants.
For more scientific insights and detailed information, the following references provide a comprehensive overview of EDDHA and its properties:
Scientific Research Applications
Iron Chlorosis Correction in Plants
EDDHA is primarily used in the form of its iron chelates (EDDHA/Fe^3+) to correct iron chlorosis in plants growing on calcareous soils. Its effectiveness in maintaining soluble iron in soil solution over time makes it a crucial tool for ensuring the health and productivity of a wide range of crops. The chelated form of iron is readily available to plants, leading to visible recovery from iron deficiency symptoms across different crop species (Álvarez-Fernández et al., 2005; Schenkeveld et al., 2008).
Soil Interaction and Chelate Stability
The stability and effectiveness of EDDHA/Fe^3+ chelates in the soil are influenced by soil properties, including pH and the presence of competing cations. The behavior of EDDHA isomers in soils highlights the importance of specific isomeric forms in ensuring the availability of chelated iron to plants, with certain isomers showing greater stability and efficacy in soil application (Gómez-Gallego et al., 2002; Schenkeveld et al., 2006).
Impurity Analysis and Quality Control
Research has also been conducted on identifying and characterizing impurities in commercial EDDHA/Fe^3+ products, leading to improved quality control measures. The identification of impurities helps in refining production processes and ensuring the effectiveness of EDDHA as an iron chelate (Álvarez-Fernández et al., 2002; Cremonini et al., 2001).
Enhancement of Nutritional Quality and Yield in Crops
Recent studies have explored the potential of EDDHA/Fe^3+ chelates not only to improve plant health but also to enhance the nutritional quality and yield of crops. The application of EDDHA/Fe^3+ has been shown to have beneficial effects on the antioxidant response, yield, and nutritional quality of green beans, suggesting its role in biofortification strategies to increase the intake of iron and other essential nutrients through the diet (Sida-Arreola et al., 2015).
Future Directions
properties
IUPAC Name |
2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHMLOHNYWKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |
Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864677 | |
Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
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Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
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Product Name |
Eddha | |
CAS RN |
1170-02-1, 6021-71-2 | |
Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |
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Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |
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